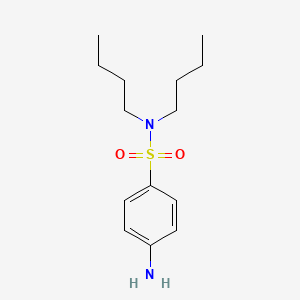
4-amino-N,N-dibutylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N,N-dibutylbenzenesulfonamide is a chemical compound with the molecular formula C14H24N2O2S and a molecular weight of 284.42. It is a specialty product often used in proteomics research . This compound is characterized by the presence of an amino group and a sulfonamide group attached to a benzene ring, along with two butyl groups attached to the nitrogen atoms.
Applications De Recherche Scientifique
4-amino-N,N-dibutylbenzenesulfonamide is primarily used in proteomics research . It serves as a building block for the synthesis of various biologically active compounds. In chemistry, it is used to study the effects of sulfonamide groups on molecular interactions and stability. In biology and medicine, it is used to develop new drugs and therapeutic agents. Its industrial applications include the production of specialty chemicals and materials.
Mécanisme D'action
While the specific mechanism of action for 4-amino-N,N-dibutylbenzenesulfonamide is not available, sulfonamides in general have a broad spectrum of activity and are used for the treatment of bacterial infections . They inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth .
Méthodes De Préparation
The synthesis of 4-amino-N,N-dibutylbenzenesulfonamide typically involves multi-step reactions. One common method includes the reaction of acetylsulfanilylchloride with dibutylamine in the presence of water and hydrochloric acid . Another method involves the use of benzotriazol-1-ol and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-amino-N,N-dibutylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the exact reagents and conditions is limited.
Substitution: The amino group can participate in substitution reactions, forming different derivatives depending on the reagents used.
Common reagents and conditions for these reactions include sodium hydrogencarbonate, acetonitrile, and reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
4-amino-N,N-dibutylbenzenesulfonamide can be compared with other similar compounds, such as:
4-amino-N,N-dimethylbenzenesulfonamide: This compound has two methyl groups instead of butyl groups, resulting in different chemical properties and reactivity.
4-amino-N,N-diethylbenzenesulfonamide: This compound has two ethyl groups, which also affect its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct properties and reactivity compared to its analogs.
Propriétés
IUPAC Name |
4-amino-N,N-dibutylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVSXDXSBJHYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
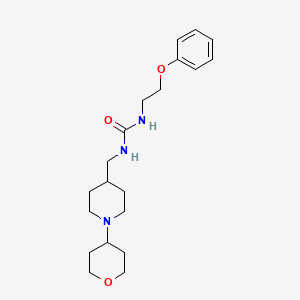
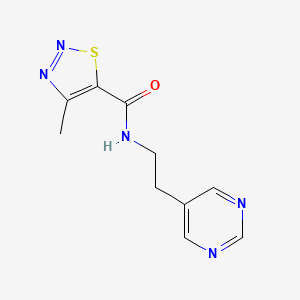
![3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one](/img/structure/B2639739.png)
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3,5-difluorophenyl)acetamide](/img/structure/B2639740.png)
![[(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride](/img/structure/B2639741.png)
![3-(4-methoxyphenyl)-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2639747.png)

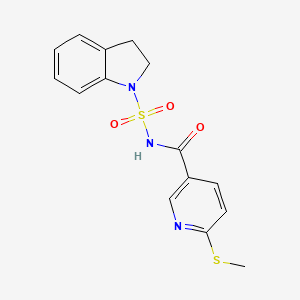
![2-[(5-amino-1-phenyl-1H-pyrazol-4-yl)formamido]acetic acid](/img/structure/B2639752.png)
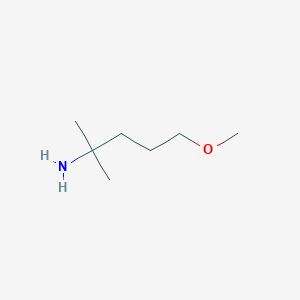
![ethyl 2-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2639755.png)
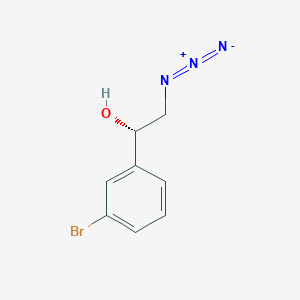
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2639757.png)
![8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2639758.png)
